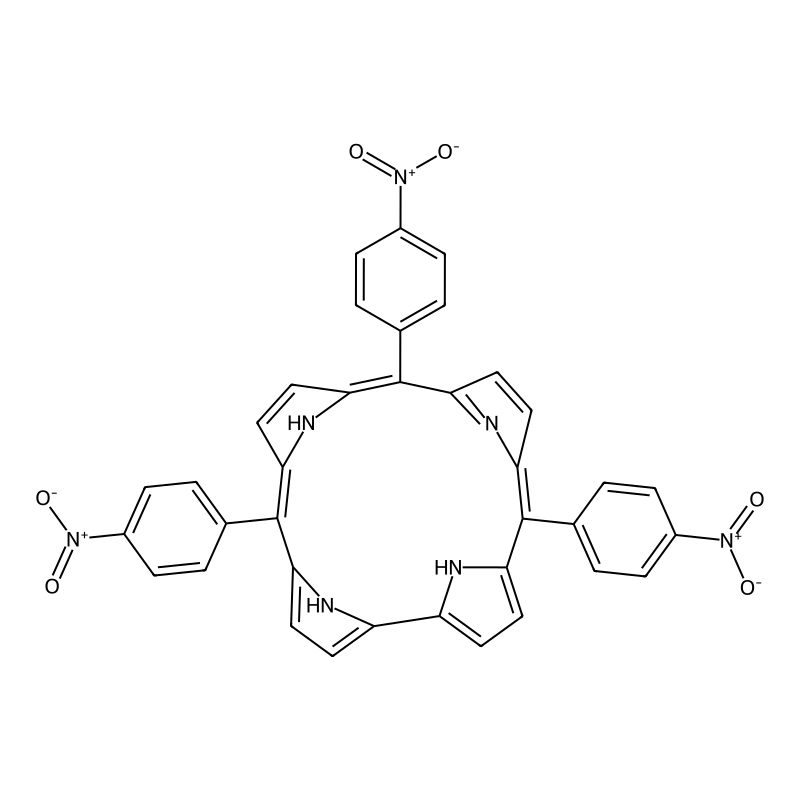5,10,15-Tris(4-nitrophenyl)corrole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5,10,15-Tris(4-nitrophenyl)corrole has the molecular formula C37H23N7O6 and a molecular weight of approximately 661.62 g/mol . The structure of this compound features three 4-nitrophenyl groups attached to the corrole framework, contributing to its trianionic nature. Corroles are known for their ability to coordinate with transition metals, making them valuable in various chemical applications .
The biological activity of 5,10,15-Tris(4-nitrophenyl)corrole has been explored in various contexts. Its ability to interact with biological systems makes it a candidate for studies related to drug delivery and photodynamic therapy. The compound's nitrophenyl groups may also contribute to its reactivity with biological molecules, potentially leading to therapeutic applications or toxicity studies .
The synthesis of 5,10,15-Tris(4-nitrophenyl)corrole typically involves multi-step organic reactions that may include the following methods:
- Condensation Reactions: The synthesis often starts with the condensation of pyrrole and aldehydes or ketones to form the corrole structure.
- Functionalization: Subsequent steps involve introducing the nitrophenyl groups through electrophilic aromatic substitution or similar reactions.
- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for further applications .
Interaction studies involving 5,10,15-Tris(4-nitrophenyl)corrole focus on its binding affinity with various transition metals and biological molecules. These studies help elucidate the mechanisms by which the compound exerts its effects in catalytic processes or biological systems. The interactions can be studied using techniques such as spectroscopy and electrochemical methods to analyze binding constants and reaction kinetics .
Several compounds share structural similarities with 5,10,15-Tris(4-nitrophenyl)corrole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5,10,15-Tris(phenyl)corrole | Corrole | Lacks nitro groups; used in similar catalytic roles |
| 5-(4-Nitrophenyl)-10-(phenyl)corrole | Corrole | Contains one nitrophenyl group; different reactivity profile |
| 5,10-Diphenylcorrole | Corrole | Simpler structure; less complex interactions |
Uniqueness of 5,10,15-Tris(4-nitrophenyl)corrole: The presence of three nitrophenyl groups enhances its electron-withdrawing capacity and increases its stability as a trianionic ligand compared to other corroles. This unique feature allows it to participate effectively in redox reactions and enhances its potential for use in advanced materials and biological applications .








